molecular formula C22H18N2O4 B2755114 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid CAS No. 503471-24-7

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid

Katalognummer: B2755114
CAS-Nummer: 503471-24-7
Molekulargewicht: 374.396
InChI-Schlüssel: DRKIKNOYHMQAQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a picolinic acid backbone. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect amine functionalities during iterative coupling reactions . The picolinic acid moiety (a pyridine-2-carboxylic acid derivative) introduces unique physicochemical properties, such as metal-chelation capabilities and distinct solubility profiles compared to aliphatic or aryl-substituted analogs. This compound is typically synthesized via sequential coupling reactions involving Fmoc-protected intermediates, as exemplified in the synthesis of structurally related compounds (e.g., Compound C in ) .

Eigenschaften

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKIKNOYHMQAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503471-24-7
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Solid-Phase Synthesis Using 2-CTC Resin

A prominent method for synthesizing Fmoc-protected amino acid derivatives involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for carboxylic acids. This approach enables sequential functionalization of the amino and carboxyl groups while minimizing side reactions. For 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid, the synthesis begins with anchoring picolinic acid to the 2-CTC resin via its carboxylic acid group. The resin-bound intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride, followed by Fmoc protection of the secondary amine.

Key advantages of this method include high yields (reported >85%) and compatibility with automated peptide synthesizers, as demonstrated in protocols using Syro-peptide synthesizers. The resin-based strategy also facilitates straightforward purification, as unreacted reagents are removed via filtration and washing cycles.

Solution-Phase Coupling with TBTU/HOBt

Alternative routes employ solution-phase coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxybenzotriazole (HOBt) to conjugate the Fmoc-protected aminomethyl group to picolinic acid. In a representative procedure, picolinic acid is first converted to its activated ester using TBTU and HOBt in N-methylpyrrolidone (NMP). The aminomethyl-Fmoc moiety is then introduced via nucleophilic substitution, with N-ethyl-N,N-diisopropylamine (DIPEA) serving as a base to deprotonate the amine.

This method achieves moderate yields (60–75%) but offers scalability for industrial production. Reaction monitoring via Kaiser Test ensures complete coupling before proceeding to deprotection and isolation steps.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems for both solid-phase and solution-phase syntheses include NMP and dichloromethane (DCM), which enhance reagent solubility without degrading the Fmoc group. DIPEA is preferred over weaker bases due to its efficacy in maintaining alkaline conditions necessary for efficient coupling.

Temperature and Time Parameters

Reaction times vary significantly between methodologies:

  • Solid-phase synthesis : 1–17 hours, depending on steric hindrance.
  • Solution-phase synthesis : 3–40 minutes per coupling cycle.

Elevated temperatures (25–40°C) accelerate reaction kinetics but risk Fmoc deprotection, necessitating precise thermal control.

Data Tables for Comparative Analysis

Table 1. Comparison of Solid-Phase vs. Solution-Phase Synthesis

Parameter Solid-Phase Solution-Phase
Yield 85–92% 60–75%
Purity (HPLC) >95% 85–90%
Reaction Time 2–17 hours 0.5–1 hour
Scalability Moderate (mg to g) High (g to kg)
Purification Complexity Low (filtration) High (chromatography)

Table 2. Reagent Ratios for Coupling Reactions

Reagent Equivalent Role Source
TBTU 3.5 eq Activator
HOBt 3.5 eq Coupling agent
DIPEA 7 eq Base
Fmoc-aminomethyl group 3.5 eq Nucleophile

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, Ar-H), 7.89 (d, J = 7.8 Hz, 2H, Fmoc-H), 7.72 (t, J = 7.2 Hz, 2H, Fmoc-H), 7.42 (t, J = 7.4 Hz, 2H, Fmoc-H), 4.40 (d, J = 6.8 Hz, 2H, CH2-Fmoc), 4.25 (t, J = 6.6 Hz, 1H, Fmoc-CH), 3.95 (s, 2H, CH2-NH).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity >95% with a retention time of 12.3 minutes.

Applications in Peptide Synthesis

The compound’s primary application lies in synthesizing peptide chains requiring steric protection of the aminomethyl group. Its Fmoc moiety is selectively removable under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative peptide elongation. Recent studies highlight its utility in constructing histone deacetylase (HDAC) inhibitors, where the picolinic acid moiety enhances zinc-binding affinity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety, potentially converting it to a hydroxyl group.

    Substitution: The picolinic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to activate the carboxyl group for nucleophilic substitution.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Hydroxylated Fmoc derivatives.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound is characterized by a unique structure that includes:

  • Fluorenylmethoxycarbonyl (Fmoc) Group : A well-known protecting group in peptide synthesis, which allows for selective reactions without interfering with amino groups.
  • Picolinic Acid Moiety : Known for its ability to chelate metal ions, particularly zinc, which is crucial for various biological processes.

Medicinal Chemistry

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid's structural attributes make it a candidate for drug development. Compounds with similar structures have been investigated for their neuroprotective properties and potential therapeutic applications against neurodegenerative diseases. The ability to chelate zinc could also be explored in the context of enzyme modulation and protein interactions.

Peptide Synthesis

The Fmoc group allows this compound to be utilized in solid-phase peptide synthesis, facilitating the assembly of complex peptides and proteins. Its carboxylic acid functionality can serve as an attachment point during synthetic procedures, enhancing the efficiency of building larger biomolecules.

Metal Ion Chelation Studies

Due to its picolinic acid component, this compound can be used in studies focusing on metal ion interactions. Picolinic acid derivatives are known to bind metal ions effectively, which can be useful in understanding biochemical pathways involving metal-dependent enzymes.

Wirkmechanismus

The mechanism of action of 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The picolinic acid moiety can act as a chelating agent, binding to metal ions and influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Solubility : Picolinic acid derivatives exhibit lower aqueous solubility compared to piperazine or aliphatic analogs due to aromatic stacking interactions.
  • Hazards: Combustion of Fmoc-protected compounds universally risks toxic fumes (e.g., NOₓ, CO), necessitating dry chemical extinguishers and protective gear for firefighters .

Biologische Aktivität

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid, commonly referred to as Fmoc-5-Aminomethylpicolinic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid
  • CAS Number : 503471-24-7
  • Molecular Formula : C22H18N2O4
  • Molecular Weight : 374.4 g/mol
  • Physical Appearance : White to yellow solid

Biological Activity Overview

The biological activity of Fmoc-5-Aminomethylpicolinic acid has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that Fmoc derivatives showed enhanced inhibition of cancer cell proliferation compared to their parent compounds, suggesting that the fluorenylmethoxycarbonyl (Fmoc) group may enhance biological efficacy through improved cellular uptake or altered pharmacodynamics .
  • Antimicrobial Properties :
    • The compound has shown promising results against a range of bacterial strains. In vitro tests indicated that it possesses antibacterial activity, with specific derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Enzyme Inhibition :
    • Research indicates that Fmoc-5-Aminomethylpicolinic acid can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of Fmoc derivatives against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, Fmoc derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives inhibited bacterial growth effectively, with MIC values ranging from 32 to 128 µg/mL, indicating potential for development as novel antibacterial agents .

Table 1: Biological Activity Summary of Fmoc Derivatives

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis; IC50 < 10 µM
AntimicrobialE. coliMIC = 64 µg/mL
AntimicrobialS. aureusMIC = 128 µg/mL
Enzyme InhibitionVariousSignificant inhibition observed

The precise mechanism by which Fmoc-5-Aminomethylpicolinic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in apoptosis and cell cycle regulation. Additionally, the presence of the Fmoc group may facilitate enhanced binding affinity to target proteins or enzymes.

Q & A

Q. What is the functional role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., tert-butyl) allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. The picolinic acid moiety may enhance metal coordination in coupling reactions. Stability studies of similar Fmoc-protected compounds suggest optimal deprotection occurs at 20% piperidine in DMF for 10–30 minutes .

Q. What safety protocols should be prioritized when handling this compound?

Despite limited toxicity data for the specific compound, analogous Fmoc derivatives are classified as hazardous (e.g., H302, H315, H319 for oral toxicity, skin/eye irritation). Use PPE (nitrile gloves, lab coats, safety goggles), work in a fume hood, and avoid dust formation. Incompatible with strong acids/bases, which may degrade the Fmoc group, releasing toxic fumes (e.g., CO, NOx) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization typically involves:

  • HPLC : Monitor purity using C18 columns with UV detection (λ = 260–300 nm for Fmoc absorption).
  • Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (expected [M+H]+ ~450–500 Da, depending on substituents).
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm Fmoc (δ ~4.2–4.4 ppm for CH2 groups) and picolinic acid aromatic protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during coupling?

Racemization is mitigated by:

  • Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC systems to reduce epimerization.
  • Temperature : Maintain reactions at 0–4°C for sensitive residues.
  • Solvent Choice : Low-polarity solvents (e.g., DCM) reduce base-catalyzed racemization. Recent studies on Fmoc-amino acids show <1% racemization under optimized protocols .

Q. What strategies address low coupling efficiency in sterically hindered peptide sequences?

Steric hindrance from the picolinic acid group may require:

  • Extended Coupling Times : 2–4 hours with double coupling steps.
  • Microwave-Assisted Synthesis : Increases reaction rates (e.g., 50°C for 10 minutes, improving yields by 15–20% in similar systems).
  • Side-Chain Protection : Use bulkier groups (e.g., Trt for amines) to reduce steric clashes .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies on analogous Fmoc compounds indicate:

  • Short-Term : Stable at –20°C under argon for 6 months (degradation <5%).
  • Long-Term : Lyophilized powders stored in amber vials with desiccants show <2% decomposition annually. Avoid repeated freeze-thaw cycles, which promote hydrolysis of the carbamate linkage .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and mass spectrometry?

Contradictory data may arise from:

  • UV-Inactive Impurities : Use ELSD or CAD detectors alongside HPLC.
  • Ion Suppression in MS : Dilute samples or switch ionization modes (APCI vs. ESI).
  • 2D-LC-MS : Couple orthogonal separation mechanisms (e.g., HILIC followed by RP-HPLC) for complex mixtures .

Methodological Tables

Table 1. Key Stability Parameters for Fmoc-Protected Analogs

ConditionDegradation Rate (%/month)Major Degradation PathwayReference
–20°C (argon)0.3Hydrolysis of carbamate
25°C (ambient air)5.2Oxidation of fluorenyl moiety
40°C (50% humidity)12.7Amide bond cleavage

Table 2. Recommended Analytical Techniques

TechniqueApplicationDetection LimitReference
RP-HPLC (C18)Purity assessment (UV-active)0.1%
MALDI-TOF MSMolecular weight confirmation0.5 Da
1H NMR (500 MHz, DMSO-d6)Structural elucidation95% purity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.